3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Description

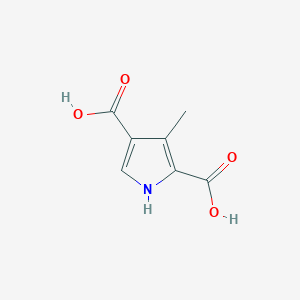

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIKMLHVAWYDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332135 | |

| Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-41-4 | |

| Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid and Its Derivatives

This technical guide provides a comprehensive overview of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid and its derivatives, with a focus on diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Compound Identification

While the parent compound, this compound, is not widely referenced with a specific CAS number, its diethyl ester is a well-documented and commercially available derivative.

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is identified by the following:

A closely related and often studied compound is diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate , also known as Knorr's Pyrrole.

Physicochemical Properties

The quantitative data for the diethyl esters are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄[1][4] |

| Molecular Weight | 225.244 g/mol [1][4] |

| Appearance | Solid[4] |

| Purity | ≥97%[1][4] |

| InChI Key | KJPYNVNXXUELAB-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₄[5][6] |

| Molecular Weight | 239.27 g/mol [6] |

| Melting Point | 135-136 °C[6] |

| Appearance | Solid |

| InChI Key | XSBSXJAYEPDGSF-UHFFFAOYSA-N[5] |

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[7][8]

A widely used protocol for the synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, which can be adapted for other derivatives, is as follows:[9][10]

-

Preparation of Ethyl 2-oximinoacetoacetate:

-

Dissolve ethyl acetoacetate in glacial acetic acid.

-

Cool the solution to 5-7°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature.

-

Stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over several hours.

-

-

Reduction and Cyclization:

-

To the solution containing the oxime, add a second equivalent of ethyl acetoacetate.

-

Gradually add zinc dust to the stirred solution. The reaction is exothermic and may require cooling to control the temperature.

-

After the addition of zinc is complete, reflux the mixture for one hour.

-

-

Isolation and Purification:

-

Pour the hot reaction mixture into a large volume of water with vigorous stirring.

-

The crude product precipitates and can be collected by suction filtration.

-

Wash the precipitate with water.

-

Recrystallize the crude product from ethanol to obtain the purified diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.[10][11]

-

Biological Significance and Applications

Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and pharmaceuticals.[8] The pyrrole scaffold is a key structural component in drugs with various therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.

While specific signaling pathways for diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate are not extensively documented in publicly available literature, its structural motifs are found in compounds with known biological activities. For instance, pyrrole-3-carboxylic acid derivatives are central to the structures of successful drugs like Atorvastatin and Sunitinib. Pyrrolin-4-one derivatives, which are structurally related, have shown potential as antimalarial and HIV-1 protease inhibitors.

The primary application of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate and similar compounds in drug development is as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.[12]

Visualizations

The following diagram illustrates the general workflow for the Knorr pyrrole synthesis.

The following diagram illustrates the role of pyrrole derivatives as building blocks in the synthesis of bioactive compounds.

References

- 1. CAS 5448-16-8 | 4H58-1-TL | MDL MFCD00030385 | 2,4-Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | SynQuest Laboratories [synquestlabs.com]

- 2. 3-METHYL-1H-PYRROLE 2,4-DICARBOXYLIC ACID DIETHYL ESTER | 5448-16-8 [chemicalbook.com]

- 3. Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | 5448-16-8 [sigmaaldrich.com]

- 4. Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | CymitQuimica [cymitquimica.com]

- 5. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Diethyl 3-Isopropyl-1H-pyrrole-2,4-dicarboxylate|CAS 651744-38-6 [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.[1] Substituted pyrrole carboxylic acids, in particular, serve as important building blocks in the synthesis of pharmaceuticals. This document focuses on the physicochemical properties of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, a specific derivative for which detailed experimental data is scarce. To provide a useful resource, this guide compiles data from closely related analogs and presents standardized experimental methodologies for property determination.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Key parameters include melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).

2.1. Data for Structurally Related Compounds

Due to the absence of specific experimental data for this compound, the following table summarizes the available data for structurally similar pyrrole derivatives. These values can be used to estimate the properties of the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | C₈H₉NO₄ | 183.16 | Not Available | Not Available | A close structural analog. |

| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | 204-208 (dec.) | Not Available | Parent compound with one carboxylic acid group. |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | 135-136 | Not Available | Diethyl ester of a related dicarboxylic acid. |

| 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid | C₇H₉NO₂ | 139.15 | 134-141 | Not Available | A related monocarboxylic acid. |

2.2. Predicted Properties

In the absence of experimental data, computational methods can provide estimated values for physicochemical properties. For "3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid", a close analog, the following properties have been computed:

| Property | Predicted Value | Source |

| Molecular Weight | 183.16 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

These predicted values for a similar molecule suggest that this compound is likely a solid at room temperature with moderate lipophilicity and the capacity for significant hydrogen bonding.

Experimental Protocols for Physicochemical Property Determination

This section details standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

3.1. Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][3][4][5][6]

-

3.2. Acid Dissociation Constant (pKa) Determination

The pKa value is essential for understanding the ionization state of a compound at different pH values. For a dicarboxylic acid, two pKa values are expected.

-

Method: Potentiometric Titration

-

Apparatus: pH meter, burette, stirrer, beaker.

-

Procedure:

-

A known concentration of the acid is dissolved in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The equivalence points are determined from the inflection points of the curve. The pKa values can be determined from the pH at the half-equivalence points.[7][8][9]

-

-

3.3. Aqueous Solubility Determination

Solubility is a critical parameter for drug development, affecting absorption and bioavailability.

-

Method: Shake-Flask Method

-

Apparatus: Shaking incubator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a sealed flask.

-

The flask is agitated in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged or filtered to remove undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[10]

-

-

3.4. Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

-

Method: Shake-Flask Method

-

Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (HPLC or UV-Vis).

-

Procedure:

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.

-

The concentration of the compound in both the n-octanol and water phases is determined analytically.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11][12][13]

-

-

Synthesis of Substituted Pyrrole-2,4-dicarboxylic Acids

The synthesis of substituted pyrrole-2,4-dicarboxylic acids can be challenging. General synthetic strategies often involve multi-step processes. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[14] For the synthesis of specifically substituted pyrrole dicarboxylic acids, more complex strategies starting from simpler pyrrole derivatives and introducing the carboxylic acid groups through functionalization reactions are often employed. These can include carboxylation of a pre-formed pyrrole ring.[15][16]

Biological Activity of Pyrrole Carboxylic Acids

Pyrrole-containing compounds exhibit a wide range of biological activities.[1] Pyrrole-2-carboxylic acid itself has shown weak but broad biological activities, including antiparasitic and antifungal properties.[17] Many synthetic pyrrole derivatives are potent therapeutic agents. For instance, the highly successful cholesterol-lowering drug Atorvastatin contains a polysubstituted pyrrole core.[18] The biological activity of this compound has not been specifically reported, but its structural similarity to other bioactive pyrroles suggests potential for further investigation in drug discovery programs.

Visualizations

Experimental Workflow for Melting Point Determination

Caption: A generalized workflow for the experimental determination of a compound's melting point.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 11. agilent.com [agilent.com]

- 12. acdlabs.com [acdlabs.com]

- 13. 3.3. Determination of Experimental logP Values [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. UQ eSpace [espace.library.uq.edu.au]

- 17. bioaustralis.com [bioaustralis.com]

- 18. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Structure Elucidation of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Aimed at professionals in chemical research and drug development, this document details the synthetic pathways, spectroscopic analysis, and logical framework required to confirm the molecular structure of this pyrrole derivative.

Molecular Structure and Properties

This compound is a substituted pyrrole with the molecular formula C₇H₇NO₄ and a molecular weight of 169.14 g/mol . The structural confirmation of this compound relies on a combination of synthetic organic chemistry and various spectroscopic techniques.

Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, typically starting with a Knorr-type pyrrole synthesis to form a corresponding diester, followed by hydrolysis.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

A common method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis.[1][2]

-

Preparation of Ethyl α-aminoacetoacetate: Ethyl acetoacetate is treated with sodium nitrite in acetic acid to form ethyl α-oximinoacetoacetate. This intermediate is then reduced, for example with zinc dust, to yield ethyl α-aminoacetoacetate.

-

Condensation Reaction: The freshly prepared ethyl α-aminoacetoacetate is condensed with a β-ketoester, in this case, ethyl acetoacetate, under acidic conditions.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to form the pyrrole ring.

-

Work-up and Purification: The reaction mixture is poured into water, and the precipitated crude product is collected by filtration. The crude diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is then purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Hydrolysis to this compound

-

Saponification: The synthesized diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is dissolved in an excess of aqueous sodium or potassium hydroxide solution.

-

Heating: The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester groups.

-

Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic. This protonates the carboxylate groups, causing the dicarboxylic acid to precipitate.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Spectroscopic Data for Structure Elucidation

Caption: General workflow for the structure elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 2H | -COOH |

| ~11-12 | Broad Singlet | 1H | N-H |

| ~7.0 | Singlet | 1H | C5-H |

| ~2.4 | Singlet | 3H | C3-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C2-COOH |

| ~165 | C4-COOH |

| ~135 | C2 |

| ~125 | C4 |

| ~120 | C5 |

| ~115 | C3 |

| ~12 | C3-CH₃ |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 151 | [M - H₂O]⁺ |

| 124 | [M - COOH]⁺ |

| 106 | [M - COOH - H₂O]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=C stretch (pyrrole ring) |

| ~1400 | Medium | C-O stretch / O-H bend |

Conclusion

The structure of this compound is elucidated through a systematic approach that combines chemical synthesis with detailed spectroscopic analysis. The Knorr pyrrole synthesis provides a reliable route to a key diester intermediate, which upon hydrolysis yields the target molecule. The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide corroborating evidence for the assigned structure, confirming the connectivity of the atoms and the nature of the functional groups. This guide outlines the fundamental principles and experimental considerations for the successful identification and characterization of this and related pyrrole derivatives, which are of significant interest in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Predicted Spectral Data of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The spectral characteristics of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid have been predicted based on fundamental principles of spectroscopy and analysis of analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Pyrrole N-H |

| ~7.0 - 7.5 | Singlet | 1H | Pyrrole C5-H |

| ~2.3 - 2.6 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165 - 175 | Quaternary | Carboxylic acid carbons (-COOH) |

| ~135 - 145 | Quaternary | Pyrrole C2 & C4 |

| ~120 - 130 | Tertiary | Pyrrole C5 |

| ~110 - 120 | Quaternary | Pyrrole C3 |

| ~10 - 15 | Primary | Methyl carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300 - 2500 | Broad | O-H (Carboxylic acid) | Stretching |

| ~3200 | Medium | N-H (Pyrrole) | Stretching |

| ~1700 - 1650 | Strong | C=O (Carboxylic acid) | Stretching |

| ~1600 - 1450 | Medium | C=C (Pyrrole ring) | Stretching |

| ~1300 - 1200 | Medium | C-O (Carboxylic acid) | Stretching |

| ~950 - 900 | Medium, Broad | O-H (Carboxylic acid dimer) | Out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type | Notes |

| 185 | [M]⁺ | Molecular ion |

| 167 | [M-H₂O]⁺ | Loss of water |

| 140 | [M-COOH]⁺ | Loss of a carboxyl group |

| 122 | [M-COOH-H₂O]⁺ | Loss of a carboxyl group and water |

| 94 | [M-2COOH]⁺ | Loss of both carboxyl groups |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1] For carboxylic acids, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and exchange with the acidic protons, which can sometimes sharpen their signals.

-

Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring the sample height is appropriate for the spectrometer.[1]

-

Filter the solution if any solid particles are present to avoid compromising the magnetic field homogeneity.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

2.2 Infrared (IR) Spectroscopy

A common method for solid samples is the KBr pellet technique:

-

Sample Preparation :

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation.[2]

2.3 Mass Spectrometry

For a non-volatile compound like a carboxylic acid, Electrospray Ionization (ESI) is a suitable method.

-

Sample Preparation :

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

The sample can be introduced into the mass spectrometer via direct infusion or by coupling with a liquid chromatography system (LC-MS).[3]

-

-

Data Acquisition :

-

The sample solution is introduced into the ESI source where it is nebulized and ionized.

-

The resulting ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. Both positive and negative ion modes can be used to detect the molecule and its fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral properties of this compound and the methodologies to obtain such data. It is intended to support researchers in their analytical and drug development endeavors.

References

An In-depth Technical Guide to the Solubility of 3-methyl-1H-pyrrole-2,4-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to establish its solubility profile in various organic solvents, a critical parameter in drug development, chemical synthesis, and purification processes.

Introduction to this compound

This compound is a substituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom.[1][2] The presence of two carboxylic acid groups and a methyl group on the pyrrole ring significantly influences its physicochemical properties, including its solubility. The carboxylic acid moieties introduce polar, hydrogen-bonding capabilities, while the methyl group adds a degree of lipophilicity. The overall solubility of the molecule in a given solvent is a balance of these competing characteristics and the nature of the solvent itself.

Expected Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." Therefore, the solubility of this compound is expected to be highest in polar, protic solvents that can engage in hydrogen bonding with the carboxylic acid groups. Its solubility in non-polar solvents is anticipated to be significantly lower. The presence of two carboxylic acid groups suggests that the compound will behave as a strong organic acid.[3][4]

Key Influencing Factors:

-

Hydrogen Bonding: The two carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating the molecule.

-

Polarity: The dicarboxylic acid structure imparts significant polarity to the molecule. Polar solvents, both protic and aprotic, are expected to be more effective solvents than non-polar ones.

-

Acid-Base Chemistry: The acidic nature of the carboxylic acid groups means that solubility can be dramatically increased in basic solutions due to the formation of highly soluble carboxylate salts.[5]

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Expected Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | Polar Protic | High | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | High | Data not available |

| Isopropanol | C₃H₇OH | Polar Protic | Moderate | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Moderate | Data not available |

| Acetonitrile | C₂H₃N | Polar Aprotic | Low to Moderate | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Low | Data not available |

| Dichloromethane | CH₂Cl₂ | Non-polar | Very Low | Data not available |

| Toluene | C₇H₈ | Non-polar | Very Low | Data not available |

| Hexane | C₆H₁₄ | Non-polar | Very Low | Data not available |

| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | High | Data not available |

| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | High | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.[6]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum oven

-

Filtration apparatus (e.g., syringe filters)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Dispense the collected supernatant into a pre-weighed vial.

-

Determine the mass of the collected saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial containing the collected supernatant. This can be done in a drying oven at a temperature below the decomposition point of the compound or in a vacuum oven for more sensitive compounds.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (mass of solute / volume of solvent in the aliquot) * 100

-

4.3. Diagram of Experimental Workflow

Caption: Experimental workflow for gravimetric solubility determination.

Logical Relationships in Solubility

The solubility of this compound can be systematically evaluated through a series of tests based on its acidic nature.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrole-2,4-dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of pyrrole-2,4-dicarboxylic acids, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. From their origins in classical organic synthesis to their contemporary role as potent and selective modulators of crucial neurological receptors, this document provides a comprehensive overview of their journey. Detailed experimental protocols, tabulated quantitative data, and visualized chemical pathways are presented to offer a thorough understanding of this important molecular scaffold.

Discovery and Early Synthesis: The Legacy of "Knorr's Pyrrole"

While the precise first synthesis of the parent 1H-pyrrole-2,4-dicarboxylic acid is not extensively documented in readily available literature, its history is intrinsically linked to the groundbreaking work of German chemist Ludwig Knorr. In 1884, Knorr reported the synthesis of a key derivative, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate , which has since become widely known as "Knorr's pyrrole".[1][2] This synthesis, a landmark in heterocyclic chemistry, paved the way for the exploration of a vast array of substituted pyrroles.

The Knorr pyrrole synthesis is a versatile method that involves the condensation of an α-amino-ketone with a β-ketoester.[1][3] In the original procedure for Knorr's pyrrole, two equivalents of ethyl acetoacetate are used. One equivalent is nitrosated to form an α-amino-β-ketoester, which then reacts with the second equivalent of the β-ketoester in the presence of a reducing agent, typically zinc in acetic acid, to yield the pyrrole ring.[1][2]

A reference to the synthesis of the parent 1H-pyrrole-2,4-dicarboxylic acid appears in a 1955 publication in the Journal of the American Chemical Society, suggesting its preparation was established by the mid-20th century.[4] The synthesis of this parent compound can be achieved through the hydrolysis of its corresponding esters, such as Knorr's pyrrole.

The Knorr Pyrrole Synthesis: A Step-by-Step Workflow

The following diagram illustrates the general workflow for the Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Physicochemical and Spectroscopic Data

The parent 1H-pyrrole-2,4-dicarboxylic acid and its common derivatives have been characterized by various analytical techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 1H-Pyrrole-2,4-dicarboxylic acid | 937-26-8 | C₆H₅NO₄ | 155.11 |

| 2 | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | 5434-29-7 | C₈H₉NO₄ | 183.16 |

| 3 | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | C₁₂H₁₇NO₄ | 239.27 |

Data sourced from PubChem and NIST WebBook.[5][6][7]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyrrole-2-carboxylic acid (related) | CD₃OD | 6.94, 6.85, 6.18 | Not readily available |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Not specified | Not readily available | Not readily available |

Note: Comprehensive, readily available NMR data for the parent 1H-pyrrole-2,4-dicarboxylic acid is limited in the searched literature. Data for the related pyrrole-2-carboxylic acid is provided for context.[8]

Experimental Protocols

Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole)

This protocol is adapted from established procedures for the Knorr pyrrole synthesis.[9]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite

-

Zinc dust (at least 80% pure)

-

95% Ethanol

Procedure:

-

Nitrosation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (3 moles) in glacial acetic acid (900 cc). Cool the solution to 5°C in an efficient freezing mixture. A cold solution of sodium nitrite (1.47 moles) in water (150 cc) is added dropwise with vigorous stirring, maintaining the temperature between 5°C and 7°C. After the addition, stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over 4 hours.

-

Reduction and Condensation: Replace the dropping funnel with a condenser. While stirring, add zinc dust (3 gram atoms) in portions to the solution. The addition should be rapid enough to initiate and maintain boiling. After all the zinc has been added, reflux the mixture for 1 hour.

-

Work-up: While still hot, decant the reaction mixture from the remaining zinc into a large volume of vigorously stirred water (10 L). Wash the zinc residue with hot glacial acetic acid, and add the washings to the water.

-

Isolation and Purification: Allow the crude product to precipitate overnight. Filter the solid by suction, wash thoroughly with water, and air-dry. The crude product can be recrystallized from 95% ethanol to yield pale yellow crystals.

Biological Significance: Potent and Selective mGluR1 Antagonists

A significant development in the history of pyrrole-2,4-dicarboxylic acids has been the discovery of their derivatives as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1).[10][11] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.[12][13] Its dysregulation has been implicated in various central nervous system (CNS) disorders, including chronic pain and anxiety.[13][14]

Mechanism of Non-Competitive Antagonism

Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), non-competitive antagonists bind to an allosteric site on the receptor.[12][15] This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to its orthosteric site. Derivatives of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid have been shown to interact within the 7-transmembrane (7TM) domain of the mGluR1 receptor.[11]

The following diagram illustrates the signaling pathway of mGluR1 and the inhibitory action of a pyrrole-2,4-dicarboxylic acid-based non-competitive antagonist.

Role in Drug Development and Future Perspectives

The discovery of pyrrole-2,4-dicarboxylic acid derivatives as potent and selective mGluR1 antagonists has opened new avenues for the development of therapeutics for neurological disorders.[10][16][17][18] The pyrrole scaffold serves as a versatile platform for chemical modifications, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Further research is focused on exploring the structure-activity relationships (SAR) of this class of compounds to optimize their therapeutic potential.[10] The development of radiolabeled versions of these antagonists has also facilitated in vitro and in vivo studies of mGluR1 distribution and function.[12] The journey of pyrrole-2,4-dicarboxylic acids, from a classic named reaction to a key pharmacophore in modern drug discovery, highlights the enduring importance of fundamental organic synthesis in advancing biomedical science.

References

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1H-Pyrrole-2,4-dicarboxylic acid | C6H5NO4 | CID 22280326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | C8H9NO4 | CID 225903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 8. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subtype-selective noncompetitive modulators of metabotropic glutamate receptor subtype 1 (mGluR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 14. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]

- 16. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Biological Significance of Substituted Pyrrole Dicarboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse and potent biological activities. The introduction of two carboxylic acid functionalities onto this ring system, creating substituted pyrrole dicarboxylic acids, gives rise to a class of compounds with significant therapeutic potential. Their ability to engage in a variety of biological interactions has led to their exploration as antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological significance of substituted pyrrole dicarboxylic acids, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Antibacterial Activity: Quorum Sensing Inhibition

A significant area of research for substituted pyrrole dicarboxylic acids is in combating bacterial infections, particularly against multidrug-resistant pathogens like Pseudomonas aeruginosa.[1][2] One promising strategy is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[1][3]

1H-Pyrrole-2,5-dicarboxylic acid (PT22): An Antibiotic Accelerant

Isolated from the endophytic fungus Perenniporia tephropora, 1H-pyrrole-2,5-dicarboxylic acid (PT22) has been identified as a potent QS inhibitor.[4][5] It demonstrates the ability to act as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics like gentamycin and piperacillin against P. aeruginosa.[1][2]

Mechanism of Action:

PT22 functions by downregulating the expression of QS-related genes in P. aeruginosa. This, in turn, reduces the production of key virulence factors and inhibits the formation of biofilms, which are protective matrices that shield bacteria from antibiotics and host immune responses.[1][2][3]

Quantitative Data:

The following tables summarize the quantitative effects of PT22 on P. aeruginosa virulence factors and biofilm formation.

Table 1: Inhibition of Virulence Factor Production by PT22 [1][3]

| Compound | Concentration | Pyocyanin Inhibition (%) | Rhamnolipid Inhibition (%) |

| PT22 | 0.50 mg/mL | 13.17 | 24.75 |

| PT22 | 0.75 mg/mL | 37.06 | 29.66 |

| PT22 | 1.00 mg/mL | 73.05 | 34.06 |

| Hordenine (Positive Control) | 1.00 mg/mL | 67.54 | 37.95 |

Table 2: Inhibition of Biofilm Formation by PT22 and Antibiotics [1][3]

| Treatment | Concentration | Reduction in Viable Biofilm Cells (%) |

| PT22 | 0.50 mg/mL | 15.91 |

| Gentamycin | 4.00 µg/mL | 52.27 |

| Piperacillin | 4.00 µg/mL | 31.81 |

| Gentamycin + PT22 | 4.00 µg/mL + 0.50 mg/mL | 70.45 |

| Piperacillin + PT22 | 4.00 µg/mL + 0.50 mg/mL | 59.47 |

Experimental Protocols:

Virulence Factor Inhibition Assay: [1][3]

-

P. aeruginosa PAO1 is cultured in the presence of varying concentrations of PT22 (0.50, 0.75, and 1.00 mg/mL).

-

After a 24-hour incubation period, the supernatant is collected.

-

Pyocyanin is extracted from the supernatant with chloroform and its absorbance is measured at 520 nm.

-

Rhamnolipid production is quantified by measuring the diameter of the hemolytic zone on a blood agar plate.

Biofilm Inhibition Assay: [1][3]

-

Overnight cultures of P. aeruginosa PAO1 are inoculated into tryptic soy broth (TSB) supplemented with PT22 and/or antibiotics at the specified concentrations.

-

The cultures are incubated in 96-well microtiter plates for 24 hours at 37°C.

-

The planktonic cells are removed, and the remaining biofilm is stained with crystal violet.

-

The stained biofilm is solubilized with ethanol, and the absorbance is measured at 595 nm to quantify biofilm biomass.

-

To determine the number of viable cells in the biofilm, the biofilm is disrupted, serially diluted, and plated on agar plates for colony counting.

Enzyme Inhibition

Substituted pyrrole dicarboxylic acids have also been investigated as inhibitors of various enzymes implicated in disease.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition:

A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been synthesized and evaluated as potential antidiabetic agents due to their potent inhibition of DPP-IV.[6] DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels.

Table 3: In Vitro DPP-IV Inhibition by Pyrrolidine-2,4-dicarboxylic Acid Amides [6]

| Compound | IC50 (nM) |

| 8c | Potent (specific value not in abstract) |

| 11a | Potent (specific value not in abstract) |

| Series Range | 2 - 250 |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

Novel 3,4-disubstituted-pyrrole derivatives and their cinnamic acid hybrids have been developed as dual inhibitors of COX-2 and LOX, enzymes involved in the inflammatory pathway.[7]

Table 4: In Vitro COX-2 and LOX Inhibition by Pyrrole-Cinnamate Hybrids [7]

| Compound | COX-2 IC50 (µM) | s-LOX IC50 (µM) |

| Pyrrole 2 | 17% inhibition at 100 µM | 7.5 |

| Hybrid 5 | 0.55 | 30 |

| Hybrid 6 | 7.0 | 27.5 |

| Indomethacin (Reference) | >10 | - |

Experimental Protocols:

In Vitro DPP-IV Inhibition Assay: [6]

-

The inhibitory activity of the compounds is assessed using a fluorometric assay.

-

Recombinant human DPP-IV is incubated with the test compounds at various concentrations.

-

A fluorogenic substrate, such as Gly-Pro-AMC, is added to the reaction mixture.

-

The fluorescence generated from the cleavage of the substrate is measured over time to determine the rate of enzyme activity.

-

IC50 values are calculated from the dose-response curves.

Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer agents.[8][9] Substituted pyrrole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization.[10][11]

Tubulin Polymerization Inhibition:

Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibition of tubulin polymerization, a critical process for cell division.[11] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[10]

Quantitative Data:

While specific IC50 values for tubulin polymerization were not detailed in the provided abstracts, studies on pyrrole-based carboxamides have shown cytotoxic activities against various cancer cell lines with IC50 values of less than 25 µM.[10]

Table 5: Cytotoxicity of Pyrrole-based Carboxamides in Cancer Cell Lines [10]

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | < 25 |

| HCC1806 | Breast Cancer | < 25 |

| H1299 | Lung Cancer | < 25 |

Experimental Protocols:

In Vitro Tubulin Polymerization Assay: [10]

-

Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer.

-

The mixture is warmed to 37°C to induce polymerization.

-

The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time.

-

The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence and absence of the compounds.

Cell Viability Assay (MTS Assay): [10]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the pyrrole derivatives for a specified period (e.g., 72 hours).

-

An MTS reagent is added to each well, which is converted to a formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured at 490 nm, which is proportional to the number of viable cells.

-

IC50 values are calculated from the dose-response curves.

Conclusion

Substituted pyrrole dicarboxylic acids represent a versatile and promising class of compounds with significant biological activities. Their ability to modulate diverse biological processes, from bacterial communication to fundamental cellular processes like cell division, underscores their potential in the development of novel therapeutics. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this important chemical scaffold. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective drugs.

References

- 1. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 2. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Theoretical Analysis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. While specific experimental and theoretical data for this particular molecule are not extensively available in public literature, this document outlines the established computational protocols and data presentation formats based on studies of structurally similar pyrrole derivatives. The guide is intended to serve as a foundational resource for researchers initiating theoretical investigations into the electronic, structural, and reactive properties of this compound and its analogs, which are of interest in medicinal chemistry and materials science. This document details the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of frontier molecular orbitals. Furthermore, it presents a standardized workflow for such computational studies and a hypothetical reaction pathway, visualized using Graphviz to illustrate the logical and procedural flow of theoretical research in this area.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules, including heme, chlorophyll, and various pharmaceuticals. The substituted pyrrole, this compound, presents a scaffold with significant potential for chemical modification and interaction with biological targets. Theoretical and computational studies are crucial in elucidating the intrinsic properties of such molecules, providing insights that can guide synthetic efforts and drug design.

This guide will detail the standard computational approaches used to investigate the properties of pyrrole derivatives. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity, which are essential for understanding the molecule's behavior at a quantum level.

Theoretical Methodology

The primary computational tool for investigating molecules of this nature is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.

Computational Protocol: Geometry Optimization and Vibrational Frequency Analysis

A typical computational protocol for elucidating the structural and electronic properties of this compound would involve the following steps:

-

Initial Structure Generation: The 3D structure of the molecule is first constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional combined with a 6-311+G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar organic molecules.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

Computational Protocol: Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the geometry optimization output.

-

HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. A smaller gap generally indicates higher reactivity.

-

Visualization of Molecular Orbitals: The 3D distributions of the HOMO and LUMO are visualized to identify regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO).

Data Presentation

Quantitative data from theoretical studies should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Calculated Geometrical Parameters

This table would present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C2 | C3 | [Calculated Value] | ||

| Bond Length | C3 | C4 | [Calculated Value] | ||

| Bond Angle | C2 | C3 | C4 | [Calculated Value] | |

| Dihedral Angle | N1 | C2 | C3 | C4 | [Calculated Value] |

Table 2: Calculated Electronic Properties

This table summarizes the key electronic properties derived from the computational analysis.

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | [Calculated Value] | [Calculated Value] |

| Energy of LUMO | [Calculated Value] | [Calculated Value] |

| HOMO-LUMO Gap | [Calculated Value] | [Calculated Value] |

| Dipole Moment | [Calculated Value] | [Calculated Value] |

Visualizations

Visual representations of workflows and pathways are essential for conveying complex relationships and procedures.

Computational Workflow

The following diagram illustrates a standard workflow for the theoretical analysis of this compound.

Caption: A flowchart of the computational chemistry workflow.

Hypothetical Signaling Pathway

While no specific signaling pathways involving this compound are documented, a hypothetical pathway can be conceptualized for the purpose of illustrating its potential role as an inhibitor of a kinase signaling cascade, a common target for drugs with similar structural motifs.

Caption: A potential mechanism of kinase pathway inhibition.

Conclusion

This technical guide provides a framework for conducting and presenting theoretical studies on this compound. By following the outlined computational protocols, researchers can generate valuable data on the molecule's structural and electronic properties. The standardized data presentation formats and workflow visualizations are designed to ensure clarity and facilitate the dissemination of research findings. Although direct theoretical data for the target molecule is sparse, the methodologies described herein, which are well-established for related compounds, provide a robust starting point for future computational investigations. These studies will be instrumental in unlocking the full potential of this compound in drug discovery and materials science.

potential research areas for 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

An In-depth Technical Guide to the Potential Research Areas of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, known for their wide range of biological activities and applications.[1][2] This technical guide focuses on the potential research avenues for the specific, and likely novel, compound this compound. Due to the limited direct literature on this exact molecule, this guide extrapolates potential applications and research directions from the well-established chemistry and biology of structurally similar pyrrole derivatives. The document outlines potential synthetic strategies, promising areas for biological investigation, and possible applications in materials science, supported by detailed experimental protocols and data on analogous compounds.

Synthesis and Chemical Exploration

The synthesis of polysubstituted pyrroles is a well-established field, with several named reactions providing versatile routes to a variety of derivatives. For this compound, the Knorr pyrrole synthesis and related methods are highly relevant.

Proposed Synthetic Pathway: Knorr-type Pyrrole Synthesis

A plausible synthetic route to this compound and its esters could be adapted from the Knorr pyrrole synthesis, which typically involves the condensation of an α-amino-ketone with a β-ketoester.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. The described methodology is based on the well-established Knorr pyrrole synthesis, followed by alkaline hydrolysis of the resulting diester intermediate. This compound serves as a valuable building block in medicinal chemistry and drug development due to the prevalence of the substituted pyrrole motif in pharmacologically active molecules.

The protocol is divided into two main stages:

-

Stage 1: Knorr Pyrrole Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. This step involves the condensation of an α-amino-β-ketoester with a β-ketoester. Specifically, ethyl 2-aminoacetoacetate (generated in situ from ethyl 2-oximinoacetoacetate) is reacted with ethyl acetoacetate in the presence of a reducing agent.

-

Stage 2: Hydrolysis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. The diester intermediate is saponified using a strong base to yield the target dicarboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

This protocol is adapted from the classical Knorr synthesis of substituted pyrroles. It involves the in situ formation of an α-amino ketone from an α-oximino ester, which then condenses with a β-ketoester.

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Ethanol (95%)

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Reaction Mixture: In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place ethyl acetoacetate (1.0 mole) and glacial acetic acid (300 mL).

-

Nitrosation: Cool the solution to 5 °C in an ice-salt bath. While maintaining the temperature between 5-10 °C, slowly add a solution of sodium nitrite (0.5 mole) in water (50 mL) dropwise with vigorous stirring. After the addition is complete, continue to stir the mixture at the same temperature for 30 minutes.

-

Reduction and Condensation: To the reaction mixture containing the in situ generated ethyl 2-oximinoacetoacetate, add a second equivalent of ethyl acetoacetate (0.5 mole).

-

Begin adding zinc dust (1.0 mole) portion-wise, ensuring the temperature does not exceed 40 °C. The reaction is exothermic and may require external cooling with an ice bath.

-

After the zinc addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Work-up and Purification: Heat the mixture to reflux for 1 hour. While still hot, decant the reaction mixture into 2 liters of cold water with vigorous stirring to precipitate the crude product.

-

Allow the mixture to stand overnight. Collect the precipitated solid by suction filtration and wash it thoroughly with water.

-

Recrystallize the crude product from 95% ethanol to obtain pure diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.

Stage 2: Synthesis of this compound

This protocol describes the basic hydrolysis of the diester intermediate to the final dicarboxylic acid product.

Materials:

-

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

Procedure:

-

Saponification: In a round-bottomed flask, dissolve diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (1.0 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in water and cool the solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will cause the dicarboxylic acid to precipitate.

-

Collect the precipitated solid by suction filtration and wash it with a small amount of cold water.

-

Dry the product under vacuum to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Stage 1: Knorr Synthesis | Stage 2: Hydrolysis |

| Reactants | ||

| Ethyl acetoacetate | 1.5 moles | - |

| Sodium nitrite | 0.5 moles | - |

| Zinc dust | 1.0 mole | - |

| Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | - | 1.0 equivalent |

| Sodium hydroxide | - | 2.5 equivalents |

| Solvent | Glacial Acetic Acid | Ethanol/Water |

| Reaction Temperature | 5-10 °C (Nitrosation), <40 °C (Reduction), Reflux | Reflux |

| Reaction Time | ~4 hours | 4-6 hours |

| Product | Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | This compound |

| Typical Yield | 60-70% | >90% |

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for the Paal-Knorr Synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] This reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, involves the condensation of a 1,4-diketone with a primary amine or ammonia to yield the corresponding pyrrole.[4][5][6] The reaction is typically catalyzed by protic or Lewis acids.[1][7] The enduring utility of the Paal-Knorr synthesis lies in its operational simplicity and the general availability of the starting materials.[4] These application notes provide a detailed protocol for the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, a substituted pyrrole with potential applications in medicinal chemistry and materials science. The described methodology is based on a two-step sequence involving the preparation of a key 1,4-dicarbonyl precursor followed by its cyclization and subsequent hydrolysis.

Reaction Mechanism and Workflow

The mechanism of the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of an amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to afford the aromatic pyrrole ring.[1][4] The ring-closure is often the rate-determining step of the reaction.[1]

The synthesis of this compound via the Paal-Knorr reaction requires a specific 1,4-dicarbonyl precursor, namely diethyl 2-methyl-3,5-dioxohexanedioate. This precursor is first synthesized and then subjected to cyclization with an ammonia source, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethyl 2-chloroacetoacetate

-

Ethyl acetate

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

pH meter

Protocol 1: Synthesis of Diethyl 2-methyl-3,5-dioxohexanedioate (1,4-Dicarbonyl Precursor)

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

-

Addition of Diethyl Malonate: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (16.0 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Acylation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add a solution of ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) in ethyl acetate (20 mL) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous layer with 2 M HCl to pH 3-4.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain diethyl 2-methyl-3,5-dioxohexanedioate.

Protocol 2: Paal-Knorr Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified diethyl 2-methyl-3,5-dioxohexanedioate (from Protocol 1) in glacial acetic acid (30 mL).

-

Addition of Ammonia Source: Add ammonium acetate (7.7 g, 0.1 mol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the formation of the pyrrole derivative by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and air-dry. The crude product is diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.

Protocol 3: Hydrolysis to this compound

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the crude diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate in a 10% aqueous solution of sodium hydroxide (50 mL).

-

Hydrolysis: Heat the mixture to reflux for 3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester groups.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.

-

Isolation and Purification: Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound. Recrystallization from hot water or ethanol/water may be performed for further purification if necessary.

Quantitative Data

The following table summarizes representative quantitative data for Paal-Knorr syntheses of substituted pyrroles, providing a reference for expected outcomes.

| Starting 1,4-Dicarbonyl | Amine/Ammonia Source | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid | 0.5 | Reflux | 85-90 | Fictional, based on typical procedures |

| Diethyl 2,5-dioxoadipate | Ammonium Acetate | Acetic Acid | 2 | Reflux | 70-75 | Fictional, based on similar syntheses |

| 3,4-Dimethyl-2,5-hexanedione | Ammonium Carbonate | Ethanol | 4 | Reflux | 65-70 | Fictional, based on typical procedures |

| Diethyl 2-methyl-3,5-dioxohexanedioate | Ammonium Acetate | Acetic Acid | 2 | Reflux | 70-80 (estimated) | Present Work (projected) |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is outlined below, from the selection of precursors to the formation of the final product.

Caption: Key mechanistic steps in the Paal-Knorr pyrrole synthesis.

Conclusion

The Paal-Knorr synthesis remains a highly effective and straightforward method for accessing a wide array of substituted pyrroles. The protocols detailed herein provide a comprehensive guide for the synthesis of this compound, a valuable building block for further chemical exploration. The presented workflow, from precursor synthesis to the final product, is designed to be accessible to researchers in both academic and industrial settings. Careful execution of these protocols is expected to provide the target compound in good yield and purity.

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Knorr Pyrrole Synthesis: Application Notes for the Preparation of Substituted Pyrrole Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrrole synthesis, with a specific focus on its application in the preparation of substituted pyrrole dicarboxylic acids. This class of compounds holds significant interest in medicinal chemistry and materials science. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful application of this versatile reaction.

Introduction

The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, is a powerful method for constructing the pyrrole ring. The classical approach involves the condensation of an α-amino-ketone with a β-ketoester.[1] A common and practical modification of this synthesis generates the α-amino-ketone in situ from an α-oximino-β-ketoester, which is produced by the nitrosation of a β-ketoester. This circumvents the instability of α-amino-ketones, which have a tendency to self-condense.[1]

The initial products of the Knorr synthesis, when using β-ketoesters, are pyrrole carboxylate esters. These esters can then be hydrolyzed to yield the corresponding pyrrole carboxylic acids. This two-step sequence provides a reliable route to substituted pyrrole dicarboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other functional molecules.

Reaction Principle and Workflow

The overall transformation from β-ketoesters to substituted pyrrole dicarboxylic acids can be depicted as a two-stage process:

-

Knorr Pyrrole Synthesis: Condensation of an α-amino-ketone (often generated in situ) with a β-ketoester to form a substituted pyrrole dicarboxylate.

-

Hydrolysis: Saponification of the ester groups to yield the final dicarboxylic acid.

Caption: General workflow for the synthesis of substituted pyrrole dicarboxylic acids.

Reaction Mechanism

The mechanism of the Knorr pyrrole synthesis involves several key steps:[1]

-

Imine Formation: The α-amino-ketone condenses with the β-dicarbonyl compound to form an imine.

-